molecular formula C22H24N4O2S B3313139 2,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946346-63-0

2,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3313139
CAS No.: 946346-63-0
M. Wt: 408.5 g/mol
InChI Key: LGKJNHLKCDMYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound ID: G620-0529
Molecular Formula: C₂₂H₂₄N₄O₂S
Molecular Weight: 408.52 g/mol
SMILES: Cc1ccc(c(C)c1)S(Nc1ccc(cc1)c1ccc(nn1)N1CCCC1)(=O)=O
Key Properties:

  • logP: 4.8356 (indicating moderate lipophilicity)
  • logD: 4.7905 (consistent with logP, suggesting stability in physiological pH)
  • Polar Surface Area (PSA): 65.641 Ų (moderate polarity, balancing membrane permeability and solubility)
  • Hydrogen Bond Donors/Acceptors: 1 donor, 6 acceptors (influences solubility and target binding)
  • Stereochemistry: Achiral (simplifies synthesis and reduces enantiomer-related variability) .

This sulfonamide derivative features a 2,4-dimethylbenzene sulfonamide core linked to a pyridazine ring substituted with a pyrrolidine group. The pyrrolidine moiety enhances solubility via its tertiary amine, while the pyridazine and dimethylbenzene groups contribute to aromatic interactions in biological targets .

Properties

IUPAC Name

2,4-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-16-5-11-21(17(2)15-16)29(27,28)25-19-8-6-18(7-9-19)20-10-12-22(24-23-20)26-13-3-4-14-26/h5-12,15,25H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKJNHLKCDMYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the benzene ring to introduce the sulfonamide group .

    Pyridazine Ring Formation: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrrolidine Introduction: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine as a nucleophile.

    Sulfonation: The sulfonamide group is introduced by reacting the benzene derivative with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydropyridazine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

The sulfonamide group is well-known for its role in pharmaceuticals, particularly as an antibacterial agent. The compound's potential applications include:

  • Drug Development : It can serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease pathways. Research indicates that modifications to the sulfonamide group can enhance antibacterial efficacy against strains like Staphylococcus aureus .
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be evaluated for its antimicrobial properties .

Materials Science

The unique chemical structure of this compound makes it a candidate for developing novel materials with specific electronic or optical properties. Its sulfonamide and pyridazinyl groups could facilitate interactions that modify material characteristics, leading to advancements in fields such as:

  • Polymer Chemistry : Incorporation of the compound into polymer matrices could yield materials with enhanced mechanical or thermal properties.

Industrial Chemistry

In industrial applications, this compound can act as an intermediate in synthesizing other complex organic compounds. Its versatility allows it to be utilized in:

  • Synthesis of Fine Chemicals : The ability to undergo various chemical reactions (e.g., oxidation and reduction) enables its use in producing other valuable chemical entities .

Antibacterial Evaluation

A study assessed various sulfonamide derivatives for antibacterial efficacy, demonstrating that structural modifications significantly influence the minimum inhibitory concentration (MIC) against bacterial strains. Compounds with increased hydrophilicity exhibited improved activity .

Cardiovascular Impact

Research involving isolated rat heart models evaluated the effects of certain sulfonamides on cardiovascular function. Findings indicated that specific derivatives could effectively lower perfusion pressure, suggesting potential therapeutic applications in managing cardiovascular conditions .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares G620-0529 with structurally related sulfonamide derivatives, focusing on molecular properties, substituents, and functional groups. Data are derived from screening libraries and synthetic studies (see and ):

Compound Molecular Formula Molecular Weight Key Substituents logP Hydrogen Bond Features (Donors/Acceptors)
G620-0529 C₂₂H₂₄N₄O₂S 408.52 Pyridazine-pyrrolidine, 2,4-dimethylbenzene 4.84 1 / 6
4-Methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide C₁₉H₁₈N₃O₄S 385.44 Phenylpyridazine, methoxybenzene ~3.5* 1 / 7
2,4-Dimethyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide C₂₁H₂₂N₃O₃S 397.49 4-Methylphenylpyridazine, 2,4-dimethylbenzene ~4.2* 1 / 6
4-Ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide C₂₁H₂₂N₃O₅S 429.49 4-Methoxyphenylpyridazine, ethoxybenzene ~3.8* 1 / 8
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₀H₂₃F₂N₆O₃S 589.1 Pyrazolopyrimidine, chromone, fluorophenyl ~5.1* 2 / 9

*Estimated logP values based on structural similarity to G620-0527.

Key Observations:

Structural Diversity: G620-0529 is distinct in its pyridazine-pyrrolidine scaffold, which contrasts with the pyridazine-phenyl or pyrazolopyrimidine-chromone systems in analogues (e.g., compounds from and ) . The pyrrolidine group in G620-0529 provides a basic nitrogen, enhancing solubility compared to non-amine-containing analogues like the methoxy/ethoxy derivatives .

Physicochemical Properties :

  • G620-0529 exhibits higher logP (4.84) than methoxy/ethoxy analogues (~3.5–3.8), likely due to its dual methyl groups on the benzene ring and the pyrrolidine’s hydrophobicity .
  • The polar surface area (65.64 Ų) of G620-0529 is intermediate, suggesting balanced permeability and solubility compared to bulkier compounds like the pyrazolopyrimidine-chromone derivative (PSA >90 Ų) .

Molecular Weight :

  • At 408.52 g/mol, G620-0529 is smaller than the pyrazolopyrimidine-chromone compound (589.1 g/mol), aligning better with Lipinski’s rule for drug-likeness .

Research Implications

  • Target Selectivity : The pyridazine-pyrrolidine motif in G620-0529 may favor interactions with kinases or GPCRs, whereas pyrazolopyrimidine-chromone derivatives (e.g., ) are often associated with kinase inhibition .
  • Optimization Potential: Substituting the pyrrolidine with smaller amines (e.g., piperidine) could further modulate logP and solubility .

Biological Activity

2,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. The structural features of this compound, including the sulfonamide group and pyridazinyl moiety, suggest possible interactions with various biological targets.

Chemical Structure and Properties

The IUPAC name for the compound is this compound. The molecular formula is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S, and its molecular weight is approximately 396.52 g/mol. The chemical structure includes a sulfonamide functional group, which is known for its role in various biological activities.

Structural Formula

C22H24N4O2S\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues at the active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridazinyl group may enhance binding affinity through π-π stacking interactions with aromatic residues in target proteins.

Antimicrobial Activity

Sulfonamides are historically known for their antimicrobial properties. Studies have shown that derivatives of sulfonamides can exhibit significant antibacterial activity against a range of pathogens. For instance, compounds similar to this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent research indicates that compounds with similar structures may possess anticancer properties. The ability of sulfonamides to inhibit carbonic anhydrase has been linked to suppressing tumor growth in certain cancer types. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways .

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have been investigated using isolated rat heart models. For example, certain sulfonamide compounds have shown potential in modulating perfusion pressure and coronary resistance, suggesting a role in cardiovascular health management .

Compound Effect on Perfusion Pressure Mechanism
2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamideDecreased perfusion pressureCalcium channel inhibition
4-(2-aminoethyl)-benzenesulfonamideSignificant decreaseInteraction with biomolecules affecting vascular resistance

Study 1: Antibacterial Activity

A study conducted on sulfonamide derivatives indicated that compounds structurally related to this compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing their potential as antibiotic agents .

Study 2: Anticancer Properties

In a recent investigation, a series of sulfonamide derivatives were tested for their cytotoxic effects on various cancer cell lines. The results revealed that some compounds significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways. This suggests a promising avenue for developing new anticancer therapies based on the sulfonamide scaffold .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Answer:
The synthesis involves critical steps such as pyridazine ring formation and sulfonamide group introduction. Optimization strategies include:

  • Pyridazine Ring Formation : Use hydrazine with dicarbonyl precursors under controlled pH (e.g., acetic acid) to minimize side products .
  • Sulfonylation : React intermediates with sulfonyl chlorides in aprotic solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to enhance nucleophilicity .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to isolate high-purity products .

What advanced spectroscopic techniques are recommended for confirming structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions on the pyridazine and benzene rings. For example, aromatic protons appear as distinct multiplets in δ 7.0–8.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with electrospray ionization (ESI) or MALDI-TOF, ensuring accuracy within 1 ppm .
  • Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and pyrrolidine N-H bends (~1600 cm1^{-1}) .

What methodologies effectively assess enzyme inhibition potential?

Answer:

  • High-Throughput Screening (HTS) : Use fluorescence-based assays (e.g., ATPase or kinase assays) to measure IC50_{50} values against target enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate competitive/non-competitive inhibition .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, cross-referenced with crystallographic data (e.g., PDB ID: 3HKC) .

How should researchers address contradictions in biological activity data across studies?

Answer:

  • Meta-Analysis : Aggregate data from diverse assays (e.g., IC50_{50}, EC50_{50}) and normalize using Z-score or fold-change metrics to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature, cell lines) to reduce variability. For example, use HEK293 cells for consistent receptor expression .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituents on the pyrrolidine or pyridazine moieties) to isolate critical functional groups .

Which computational approaches predict binding affinity with target enzymes?

Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier orbitals (HOMO/LUMO) to assess reactivity at the sulfonamide group .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using Schrödinger) to align with known inhibitors (e.g., sulfobromophthalein derivatives) .

What experimental strategies elucidate reaction mechanisms in sulfonylation steps?

Answer:

  • Kinetic Isotope Effects (KIE) : Replace 1^1H with 2^2H at reactive sites to study rate-determining steps .
  • Trapping Intermediates : Use low-temperature NMR (-40°C) to detect transient species (e.g., sulfonyl chlorides reacting with amines) .
  • Computational Mechanistic Studies : Apply Gaussian 09 to model transition states and activation energies for sulfonamide bond formation .

How can physicochemical stability under various storage conditions be systematically evaluated?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks, monitoring degradation via HPLC .
  • pH Stability Profiling : Incubate in buffers (pH 1–13) and analyze by LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .
  • Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) using differential scanning calorimetry (DSC) to detect interactions .

What in vitro assays are critical for establishing SAR of analogs?

Answer:

  • Cytotoxicity Assays : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) to correlate substituent modifications with potency .
  • Enzyme Inhibition Profiling : Screen against a panel of enzymes (e.g., carbonic anhydrase, COX-2) to map selectivity .
  • Membrane Permeability : Perform Caco-2 monolayer assays to assess bioavailability, critical for prioritizing lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.